5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline
Description
Properties
IUPAC Name |
5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4/c16-9-7-13-15(18-8-9)20-14(19-13)11-3-1-5-12-10(11)4-2-6-17-12/h1-8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVLYNXVHMKFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Role of Bromine in Crystal Engineering
An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted Heterocyclic Compounds
To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular architecture, this guide offers a deep dive into the structural implications of a single, powerful atom: bromine. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1][2] Their efficacy, stability, and bioavailability are not merely functions of their two-dimensional chemical structure but are profoundly influenced by their three-dimensional arrangement in the solid state.
The introduction of a bromine atom is a strategic choice in medicinal chemistry and materials science. It is not simply a means of adding mass or modifying lipophilicity; it is a precision tool for crystal engineering. Bromine's unique combination of size, electronegativity, and high polarizability allows it to act as a versatile director of intermolecular interactions, guiding molecules to assemble in specific, predictable, and often desirable ways.[3][4] This guide moves beyond a simple catalog of structures to explain the causality behind these interactions, providing both the fundamental principles and the practical methodologies required to harness the power of bromine in the solid state.
Fundamental Principles: Decoding the Solid State
The journey into the crystal structure of bromo-substituted heterocycles begins with an understanding of the forces that govern molecular assembly and the primary technique used to visualize it.
The Language of Crystals: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The principle relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.[5][6] The resulting diffraction pattern is mathematically deconstructed to generate a model of the crystal structure, providing atomic coordinates, bond lengths, bond angles, and the parameters of the crystal's unit cell—the fundamental repeating block of the lattice.[5] This unparalleled level of detail is the foundation upon which our understanding of solid-state chemistry is built.
The Architects of Assembly: Intermolecular Interactions
In the solid state, molecules are held together by a network of non-covalent interactions. While weaker than covalent bonds, their collective effect is powerful enough to dictate the entire crystal packing. For bromo-substituted heterocycles, the key interactions include:
-
Van der Waals Forces: Ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density.
-
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom bonded to an electronegative atom (like N or O) and another electronegative atom. In the context of our topic, weaker C-H···Br hydrogen bonds can also play a role in the crystal packing.[4]
-
Halogen Bonds (XBs): A highly directional, non-covalent interaction that is central to this guide. A halogen bond occurs between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic region on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom.[7][8] These interactions are surprisingly strong and specific, making them a powerful tool in crystal engineering.[7][9][10]
The Bromine Effect: A Master Director of Crystal Packing
Substituting a hydrogen atom with bromine on a heterocyclic ring profoundly alters the supramolecular landscape.[11] This is due to bromine's distinct physical properties, which introduce new and dominant intermolecular interactions that guide the crystal's final form.
Halogen Bonding: The Signature Interaction
The most significant consequence of bromine substitution is the introduction of halogen bonding. The electron density around a covalently bonded bromine atom is not uniform; it is depleted along the axis of the C-Br bond, creating an electropositive region known as the σ-hole.[12] This region can interact favorably with an electron-rich site on a neighboring molecule.
Common halogen bonding motifs observed in bromo-heterocyclic crystals include:
-
Br···N/Br···O Interactions: Often the most dominant interactions, where the bromine σ-hole interacts with the lone pair of a nitrogen or oxygen atom on an adjacent heterocycle. These are crucial in the self-assembly of molecules like 5-halogeno-1H-isatin-3-oximes.[8]
-
Br···Br Interactions: These self-complementary interactions are categorized into two main types based on the C-Br···Br angles (θ1 and θ2).[10]
-
Type I: Characterized by symmetric angles (θ1 ≈ θ2), this interaction is primarily driven by van der Waals forces.
-
Type II: An asymmetric arrangement (θ1 ≈ 180°, θ2 ≈ 90°), this is a true halogen bond where the σ-hole of one bromine atom interacts with the electronegative equatorial belt of the other.[10] Theoretical studies show this Type II orientation is typically the most stable.
-
-
Br···π Interactions: The electron-rich π-system of an aromatic or heterocyclic ring can act as the nucleophile, interacting with bromine's σ-hole.[4][13]
The interplay and competition between these halogen bonds and conventional hydrogen bonds are decisive in shaping the final crystal structure.[8][11]
Case Study: Brominated Pyrazolo[5,1-c][3][14][16]triazines
A study on a series of brominated 3-tert-butylpyrazolo[5,1-c][3][14]triazines provides an excellent real-world example.[14] X-ray diffraction analysis revealed that the introduction of bromine atoms at different positions on the heterocyclic core directly influences molecular geometry and crystal packing.[14] The presence of bromine leads to significant non-valent intermolecular interactions that dictate the packing mode and can even cause deviations from planarity in the aromatic system.[14] This demonstrates the causal link between a specific atomic substitution and the resulting macroscopic crystal structure.
Methodologies: From Synthesis to Structure
A robust understanding of crystal structures is built upon rigorous and repeatable experimental and computational protocols.
Experimental Workflow: A Self-Validating Protocol
The determination of a crystal structure is a systematic process designed to ensure accuracy and reproducibility at each stage.
Step 1: Synthesis and Purification The initial synthesis of the target bromo-substituted heterocyclic compound must be followed by meticulous purification.[15][16] The presence of impurities is the most common reason for the failure to grow high-quality single crystals. Techniques such as column chromatography and recrystallization are essential.
Step 2: Single Crystal Growth Growing crystals suitable for X-ray diffraction (ideally 30-300 microns and free of defects) is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
-
Causality: The choice of solvent is critical. A solvent in which the compound is only moderately soluble is often ideal, as it allows for slow, controlled crystal growth, leading to larger and more well-ordered crystals.[17] Highly soluble compounds tend to precipitate too quickly, forming small or disordered crystals.[17]
-
Common Protocol: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/dimethylsulfoxide) to create a nearly saturated solution.[3][14]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[17]
-
Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
-
Store the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[17]
-
Step 3: Single-Crystal X-ray Diffraction (SC-XRD) This protocol outlines the standard procedure for data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically ~100 K) to minimize thermal motion and radiation damage. An X-ray diffractometer directs a beam of monochromatic X-rays at the crystal.[5][6] As the crystal is rotated, a series of diffraction images are collected by a detector.[5]
-
Data Reduction: The collected images are processed to measure the intensity and position of each diffraction spot and to determine the unit cell parameters of the crystal.[3]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or other algorithms.[3][18]
-
Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares on F² method.[3] This iterative process optimizes the atomic positions and their anisotropic displacement parameters to achieve the best possible fit to the data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][14] Software such as the SHELX system is commonly used for this purpose.[14][19]
The workflow from synthesis to final structural analysis is a self-validating system, where the quality of the final refined structure (indicated by metrics like R-factor) is a direct reflection of the quality of the experimental data and the chosen crystal.
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The Convergent Evolution of a Powerhouse Scaffold: A Technical Guide to the Biological Activities of Quinoline-Imidazo Hybrids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide delves into the burgeoning field of quinoline-imidazo hybrids, a class of molecules demonstrating a remarkable breadth of biological activities. By covalently linking the well-established quinoline and imidazole scaffolds, medicinal chemists have unlocked synergistic effects and novel mechanisms of action, paving the way for next-generation therapeutics. This document provides a comprehensive overview of the synthesis, mechanisms, and potential therapeutic applications of these hybrids, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols and data-driven insights are presented to equip researchers with the foundational knowledge required to navigate and contribute to this exciting area of medicinal chemistry.
The Rationale for Hybridization: Uniting Two Privileged Scaffolds
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, present in a plethora of natural and synthetic bioactive compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[3][4][5] The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is another "privileged" structure in drug design. It is a key component of essential biomolecules like the amino acid histidine and is found in numerous antifungal and anticancer drugs. The rationale behind creating quinoline-imidazo hybrids lies in the potential for:
-
Synergistic Activity: Combining the distinct biological actions of both scaffolds to achieve an enhanced therapeutic effect.
-
Multi-Targeting Capabilities: Designing molecules that can interact with multiple biological targets, a desirable attribute for treating complex diseases like cancer.[6][7]
-
Overcoming Drug Resistance: Creating novel chemical entities that can circumvent existing resistance mechanisms.
-
Improved Pharmacokinetic Properties: Modulating physicochemical properties such as solubility and membrane permeability to enhance drug absorption, distribution, metabolism, and excretion (ADME).[6]
The synthesis of these hybrids typically involves multi-step reaction sequences, often beginning with the functionalization of the quinoline or imidazole core, followed by a coupling reaction to link the two fragments.[6][7] Modern synthetic methodologies, including ultrasound irradiation, have been employed to create these hybrids in an efficient and environmentally friendly manner.[8][9][10]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline-imidazo hybrids have emerged as a particularly promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[11] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Mechanism of Action: Disrupting the Cancer Cell Machinery
The anticancer effects of quinoline-imidazo hybrids are attributed to several mechanisms, including:
-
Induction of Apoptosis: Many hybrids trigger programmed cell death by activating key executioner caspases, such as caspase-3.[12]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[12]
-
Inhibition of Topoisomerases: Some hybrids have been shown to interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
-
Inhibition of Angiogenesis: By disrupting the formation of new blood vessels, these compounds can starve tumors of the nutrients and oxygen they need to grow.
One notable study reported a quinoline-benzimidazole salt (QIBS) derivative, compound 11h , which exhibited excellent, quasi-nonselective anticancer activity against a panel of cancer cell lines with a high percentage of growth inhibition (PGI) of 90-100%.[6][13] A subsequent five-dose assay confirmed its potent anti-proliferative activity, with GI50 values in the nanomolar range against leukemia, breast cancer, lung cancer, and ovarian cancer cell lines.[6][13] Other hybrids have shown selective activity against specific cancer cell lines, such as breast cancer (MDA-MB-468) and leukemia (HL-60 TB).[6][7][13]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected imidazopyridine-quinoline hybrid compounds against various human tumor cell lines.
| Compound | HeLa (Cervical) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | ACHN (Renal) IC50 (µM) | HCT-15 (Colon) IC50 (µM) | Reference |
| 8 | 0.34 | 0.32 | 0.39 | 0.31 | [14] |
| 12 | 0.35 | 0.29 | 0.34 | 0.30 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of quinoline-imidazo hybrids on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline-imidazo hybrid compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by quinoline-imidazo hybrids.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Quinoline-imidazo hybrids have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17]
Antibacterial Activity
Several studies have highlighted the potent antibacterial properties of these hybrids. For instance, a series of quinoline-based hydroxyimidazolium hybrids were evaluated against various bacterial pathogens.[16] While most showed limited activity against Gram-negative bacteria, hybrid 7b was a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus.[16][17] This compound also showed significant activity against Mycobacterium tuberculosis H37Rv with an MIC of 10 µg/mL.[16][17] Another study found that certain quinoline-imidazole/benzimidazole salts exhibited excellent activity against Gram-negative bacteria like E. coli, in some cases superior to the standard drug Gentamicin.[6][7]
Antifungal Activity
Quinoline-imidazo hybrids have also shown promise as antifungal agents. In one study, hybrid compounds 7c and 7d displayed remarkable activity against Cryptococcus neoformans with an MIC value of 15.6 µg/mL.[16][17] These compounds also showed activity against other opportunistic fungi like Candida spp. and Aspergillus spp. at an MIC of 62.5 µg/mL.[16][17]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the antimicrobial activity of selected quinoline-based hydroxyimidazolium hybrids.
| Compound | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | C. neoformans MIC (µg/mL) | Reference |
| 7b | 2 | 10 | >62.5 | [16][17] |
| 7c | >50 | >50 | 15.6 | [16][17] |
| 7d | >50 | >50 | 15.6 | [16][17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoline-imidazo hybrid compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Visualization: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the screening of quinoline-imidazo hybrids for antimicrobial activity.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
While research into the antiviral and anti-inflammatory properties of quinoline-imidazo hybrids is still in its early stages compared to their anticancer and antimicrobial activities, initial findings are promising.
Antiviral Potential
The quinoline scaffold itself is present in several antiviral drugs, and its derivatives have shown activity against a range of viruses, including Zika virus, HIV, and hepatitis C virus.[18] Some imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives have been synthesized and evaluated for their antiviral activity against various RNA and DNA viruses.[19] Certain compounds were found to be active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), at low micromolar concentrations.[19] Further investigation into quinoline-imidazo hybrids is warranted to explore their full potential as antiviral agents.
Anti-inflammatory Effects
Quinoline derivatives have been reported to possess significant anti-inflammatory properties.[20][21] The anti-inflammatory activity of quinoline-azo-imine hybrids has been investigated in vitro by assessing their ability to inhibit albumin denaturation.[22] Some of these hybrids demonstrated anti-inflammatory characteristics comparable to the standard drug, diclofenac sodium.[22] Given that both quinoline and imidazole moieties are found in compounds with anti-inflammatory activity, their hybridization presents a logical strategy for the development of novel anti-inflammatory drugs.
Future Perspectives and Challenges
The field of quinoline-imidazo hybrids holds immense promise for the development of new therapeutics. However, several challenges and opportunities lie ahead:
-
Mechanism of Action Studies: While preliminary mechanistic insights exist, more in-depth studies are needed to fully elucidate the molecular targets and pathways through which these hybrids exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to optimize the potency and selectivity of these compounds and to design next-generation hybrids with improved pharmacological profiles.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.
-
Exploration of New Biological Activities: The full therapeutic potential of this scaffold has likely not yet been realized. Screening these hybrids against a wider range of biological targets could uncover novel applications.
Conclusion
Quinoline-imidazo hybrids represent a versatile and promising class of bioactive molecules. The convergence of these two privileged scaffolds has yielded compounds with potent anticancer, antimicrobial, and potentially antiviral and anti-inflammatory activities. This guide has provided a comprehensive overview of the current state of research in this field, from synthetic strategies to biological evaluation and mechanistic insights. As our understanding of the intricate interplay between chemical structure and biological function grows, so too will the potential for quinoline-imidazo hybrids to address some of the most pressing challenges in human health.
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ResearchGate. (2026). Exploring Quinoline-Based Hybrid Compounds: From Synthetic Strategies to Biological Activities. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025). Quinoline-1,2,3-triazole hybrids: Design, synthesis, antimalarial and antimicrobial evaluation. Retrieved February 24, 2026, from [Link]
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- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
Advanced Synthesis of Imidazo[4,5-b]pyridine Scaffolds: A Technical Guide
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Its structural integration into therapeutic agents—ranging from Aurora kinase inhibitors to GPCR antagonists—demands robust, scalable, and regioselective synthetic methodologies. This technical guide synthesizes the most authoritative protocols for constructing the imidazo[4,5-b]pyridine core, moving beyond basic textbook definitions to provide field-tested, self-validating experimental workflows.
Part 1: Retrosynthetic Logic & Structural Considerations
The construction of the imidazo[4,5-b]pyridine core relies on two primary strategic disconnections:
-
The "Diamino" Route (Path A): Cyclodehydration of 2,3-diaminopyridines. This is the classical "Traube-like" synthesis, offering high fidelity but requiring unstable diamine precursors.
-
The "Nitro-Reductive" Route (Path B): In situ reduction of 2-nitro-3-aminopyridines in the presence of electrophiles. This avoids the isolation of air-sensitive diamines.
-
The "Metal-Catalyzed" Route (Path C): Palladium or Copper-catalyzed intramolecular cyclization, ideal for installing diversity at the N-1 or C-2 positions late-stage.
Visualization: Retrosynthetic Map
Figure 1: Strategic disconnections for accessing the imidazo[4,5-b]pyridine scaffold.
Part 2: Method A - Classical Cyclodehydration (The "Gold Standard")
This method remains the most reliable for generating unsubstituted or C-2 substituted cores. The reaction proceeds via the formation of an intermediate amide or amidine, followed by ring closure.
Mechanistic Insight
The reaction is driven by the nucleophilicity of the pyridine ring nitrogens. While 2,3-diaminopyridine has two amino groups, the 3-amino group is typically more nucleophilic due to the electron-withdrawing nature of the ring nitrogen adjacent to the 2-amino position. However, cyclization ensures the thermodynamic product is formed.
Protocol 1: Orthoester Cyclization
Target: 2-Substituted-3H-imidazo[4,5-b]pyridine
Materials:
-
2,3-Diaminopyridine (10 mmol)
-
Triethyl orthoformate (or orthoacetate) (15 mL, acts as solvent and reagent)
-
p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%)
-
Sulfamic acid (Optional, for greener catalysis)
Step-by-Step Workflow:
-
Setup: Charge a 50 mL round-bottom flask with 2,3-diaminopyridine (1.09 g, 10 mmol) and p-TsOH (95 mg).
-
Reagent Addition: Add Triethyl orthoformate (15 mL) under an inert atmosphere (N2).
-
Reaction: Heat the mixture to reflux (100–110 °C) for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1). The spot for the diamine (lower Rf) should disappear.
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Purification:
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If solution remains: Concentrate in vacuo. Triturate the residue with hexanes/EtOAc to induce crystallization.
-
-
Validation: 1H NMR should show the diagnostic C-2 proton singlet around 8.4–8.6 ppm (if R=H).
Critical Control Point: Ensure the 2,3-diaminopyridine is fresh. Oxidized starting material (dark brown/black) significantly lowers yield. If necessary, recrystallize the diamine from ethanol before use.
Part 3: Method B - One-Pot Reductive Cyclization (The "Efficiency" Route)
Handling 2,3-diaminopyridine is operationally burdensome due to its oxidative instability. This protocol utilizes the stable 2-nitro-3-aminopyridine, reducing the nitro group in situ while an aldehyde is present. This promotes immediate Schiff base formation and cyclization, preventing diamine degradation.
Mechanism Visualization
Figure 2: Cascade mechanism for the reductive cyclization using Sodium Dithionite.
Protocol 2: Sodium Dithionite (Na2S2O4) Mediated Synthesis
Target: 2-Aryl-3H-imidazo[4,5-b]pyridine
Materials:
-
2-Nitro-3-aminopyridine (5 mmol)
-
Aromatic Aldehyde (5 mmol)
-
Sodium Dithionite (Na2S2O4) (15 mmol, 3 equiv)
-
Solvent: Ethanol/Water (3:1 v/v, 20 mL)
Step-by-Step Workflow:
-
Pre-mixing: Dissolve 2-nitro-3-aminopyridine (0.70 g) and the aldehyde (1 equiv) in Ethanol (15 mL).
-
Activation: Add a solution of Na2S2O4 (2.61 g) in Water (5 mL) dropwise to the stirring mixture.
-
Reaction: Reflux the mixture at 80–90 °C for 4–6 hours.
-
Observation: The yellow color of the nitro compound will fade as the reduction proceeds.
-
-
Workup: Evaporate the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
Why this works: The aldehyde reacts with the free amine before the nitro group is fully reduced to the amine, preventing the formation of the unstable free diamine intermediate.
Part 4: Method C - Palladium-Catalyzed C-H Activation
For accessing N-substituted or highly functionalized derivatives, transition metal catalysis offers superior regiocontrol compared to alkylation of the parent heterocycle.
Protocol 3: Pd-Catalyzed Intramolecular Amidation
Target: 1-Substituted-2-oxo-imidazo[4,5-b]pyridine
Materials:
-
2-Chloro-3-aminopyridine (1.0 mmol)
-
Isocyanate or Carbamoyl Chloride (1.2 mmol)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry, degassed)
Workflow:
-
Urea Formation: React 2-chloro-3-aminopyridine with the isocyanate in DCM to form the urea intermediate. Isolate this stable solid.
-
Catalysis Setup: In a glovebox or under Argon, combine the Urea intermediate, Pd(OAc)2, Xantphos, and Cs2CO3 in Dioxane.
-
Cyclization: Heat at 100 °C for 12 hours in a sealed tube.
-
Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by intramolecular amide coordination and reductive elimination to form the N-C bond.
Comparative Analysis of Methodologies
| Feature | Method A: Classical Condensation | Method B: Reductive Cyclization | Method C: Pd-Catalysis |
| Atom Economy | High | Moderate (Stoichiometric reductant) | Low (Ligands/Base waste) |
| Substrate Scope | Limited to available acids/orthoesters | Broad (Diverse aldehydes) | High (Tolerates halides) |
| Operational Ease | Moderate (Unstable diamine) | High (Stable nitro precursor) | Low (Inert atmosphere req.) |
| Regioselectivity | N/A (Tautomeric mixture) | High (Controlled by precursors) | Excellent (N1 vs N3 defined) |
| Primary Use | Bulk synthesis of core scaffold | Library generation (SAR) | Late-stage functionalization |
References
-
Synthetic Approaches to Derivatives of Imidazo[4,5-b]pyridines (Review) . ResearchGate. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . MDPI (Molecules). Available at: [Link]
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization . ACS Publications (J. Org. Chem).[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity . European Journal of Chemistry.[3][9] Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines . Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision Development of Imidazo[4,5-b]pyridine-Based Anticancer Agents
Application Note & Protocol Guide | Version 2.4
Abstract
The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric isomorphism with purines (adenine and guanine). This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors against a spectrum of oncogenic kinases, most notably Aurora Kinases (A/B) , c-Met , and FLT3 . This guide provides a comprehensive workflow for the rational design, chemical synthesis, and biological validation of imidazo[4,5-b]pyridine derivatives, specifically tailored for researchers in preclinical oncology.
Structural Rationale & Mechanism of Action
1.1 The Purine Isostere Advantage
The core imidazo[4,5-b]pyridine system consists of a pyridine ring fused to an imidazole ring. In the context of kinase inhibition, the N1 and N3 nitrogens (imidazole) and the pyridine nitrogen often serve as critical hydrogen bond acceptors/donors that interact with the hinge region of the kinase ATP-binding pocket.
-
Hinge Binding: The N3 nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Ala213 in Aurora A).
-
Solubility & PK: Substitution at the C7 position (often with solubilizing groups like N-methylpiperazine) is a proven strategy to improve physicochemical properties without disrupting the hinge-binding core.
1.2 Target Specificity: Aurora Kinase Signaling
Aurora kinases are essential for cell division.[1] Inhibition leads to mitotic arrest and apoptosis (polyploidy).
-
Aurora A: Centrosome maturation and separation.
-
Aurora B: Chromosome segregation and cytokinesis.
Visualization: Mechanism & Workflow
Figure 1: Therapeutic Mechanism & Development Workflow
The following diagram illustrates the inhibition logic and the experimental pipeline described in this guide.
Caption: Mechanistic pathway of Aurora Kinase inhibition by imidazo[4,5-b]pyridine derivatives leading to mitotic arrest and apoptosis.
Chemical Synthesis Protocols
The most robust method for generating diverse libraries involves the oxidative cyclization of 2,3-diaminopyridines with aldehydes. This allows for rapid modification of the C2-position (critical for potency).
Protocol A: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
Target Audience: Synthetic Chemists
Reagents:
-
2,3-Diaminopyridine (or substituted derivatives like 6-chloro-2,3-diaminopyridine).
-
Aryl Aldehyde (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde).[2]
-
Sodium Dithionite (
) or 1,4-Benzoquinone (Oxidant). -
Solvent: Ethanol/Water (3:1) or DMF.
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 1.0 equivalent of the 2,3-diaminopyridine derivative and 1.1 equivalents of the aryl aldehyde in Ethanol/Water (3:1 v/v).
-
Catalyst Addition: Add 2.5 equivalents of
(Sodium Dithionite). Note: Dithionite acts as a mild oxidant/reductant shuttle to facilitate the condensation and subsequent dehydrogenation. -
Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Cool the reaction to room temperature.[3]
-
Remove ethanol under reduced pressure.
-
Neutralize the aqueous residue with saturated
. -
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry the organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Validation Checkpoint:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic signals corresponding to the fused system.
-
LC-MS: Confirm the [M+H]+ peak.
Biological Evaluation Protocols
Once synthesized, compounds must be screened for kinase selectivity and cellular potency.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Target Audience: Biochemists / Screening Personnel
This assay measures the amount of ADP produced during the kinase reaction, which correlates directly with kinase activity.
Materials:
-
Recombinant Aurora A or B Kinase (human).
-
Substrate: Myelin Basic Protein (MBP) or specific peptide.
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Compound Dilution: Prepare 3-fold serial dilutions of the imidazo[4,5-b]pyridine derivative in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction:
-
In a 384-well white plate, add 2 µL of kinase buffer containing the enzyme (0.5–2 ng/well).
-
Add 1 µL of compound. Incubate for 10 min at RT.
-
Initiate reaction by adding 2 µL of ATP/Substrate mix. Critical: ATP concentration must be at or below the
apparent (approx. 10 µM for Aurora A) to detect competitive inhibition. -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to determine
using non-linear regression (Sigmoidal dose-response).
Protocol C: Cellular Viability Assay (HCT116 Colorectal Model)
Target Audience: Cell Biologists
Rationale: HCT116 cells are highly sensitive to Aurora kinase inhibition.
Procedure:
-
Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates. Allow attachment overnight (16–24h).
-
Treatment: Treat cells with serial dilutions of the test compound (0.001 µM to 10 µM) for 72 hours.
-
Viability Readout (CCK-8 or MTT):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate for 2–4 hours at 37°C.
-
Measure Absorbance at 450 nm.
-
-
Data Processing: Calculate % inhibition relative to DMSO control.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for imidazo[4,5-b]pyridines as Aurora inhibitors, based on authoritative literature (e.g., Bavetsias et al., J. Med. Chem).[4][5][6][7][8][9][10]
| Position | Modification | Effect on Activity / PK |
| C2 (Aryl) | Phenyl / Pyrazole | Essential for Potency. Forms critical H-bonds with the hinge region. Pyrazole often improves affinity over phenyl. |
| C7 (N-linked) | Morpholine | Moderate solubility; good metabolic stability. |
| C7 (N-linked) | N-Methylpiperazine | Optimal. Significantly enhances aqueous solubility and cellular permeability. Often seen in lead compounds (e.g., CCT137690). |
| C6 | Chlorine / Bromine | Fills hydrophobic pocket (Gatekeeper residue interaction). Enhances selectivity.[11] |
| N3 (Imidazole) | Unsubstituted (NH) | Required for H-bond donor interaction with the kinase hinge backbone. |
References
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.[4]
-
Moore, A. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.[4]
-
Cui, J. J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem.[12][13]
-
Faisal, A., et al. (2013). Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ScienceOpen / ICR. (Note: Generalized link to ICR research output).
-
Gagandeep, K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.[9]
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanism of Action & Profiling of Quinoline-Based PI3Kα Inhibitors
Executive Summary
The phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, encoded by PIK3CA, is a master regulator of cell growth and a frequent oncogenic driver in breast, endometrial, and colorectal cancers.[1] While isoform-specific inhibitors like alpelisib (aminothiazole-based) have reached the clinic, quinoline and imidazoquinoline scaffolds (e.g., Dactolisib/BEZ235, GSK2126458) represent a critical class of ATP-competitive inhibitors. These molecules often exhibit a dual PI3K/mTOR inhibitory profile or pan-PI3K activity due to the structural conservation of the ATP-binding cleft.
This guide details the molecular mechanism of action (MoA) of quinoline-based inhibitors, dissecting their binding topology within the p110α catalytic subunit. It provides validated, step-by-step protocols for biochemical screening, cellular target engagement, and kinetic profiling, designed to support rigorous lead optimization campaigns.
Mechanism of Action (MoA)
Structural Pharmacology: The Quinoline Binding Mode
Quinoline-based inhibitors function as Type I ATP-competitive inhibitors . They bind to the active conformation of the p110α kinase domain, physically blocking the transfer of the
Key Molecular Interactions:
-
Hinge Region Binding (Val851): The nitrogen atom of the quinoline core (or the N-1/N-3 of the fused imidazoquinoline system) acts as a critical hydrogen bond acceptor. It forms a conserved H-bond with the backbone amide of Val851 in the hinge region of PI3Kα. This anchors the scaffold within the adenine-binding pocket.
-
Affinity Pocket Occupancy: The quinoline core is rigid and planar, allowing it to sandwich between hydrophobic residues Ile848 and Met922 . This hydrophobic stacking stabilizes the inhibitor-enzyme complex.
-
Ribose Binding Pocket (The "Morpholine" Vector): Many quinoline inhibitors (e.g., BEZ235) feature a morpholine or piperazine substitution. This moiety projects into the ribose-binding pocket, interacting with Asp810 or solvated water networks. This interaction is crucial for potency but less so for isoform selectivity.
-
Selectivity Determination (The "Entrance" Residues): To achieve PI3Kα selectivity over
, , or isoforms, quinoline derivatives are often substituted at the C-4 position. These substituents extend towards the solvent-exposed entrance, interacting with non-conserved residues such as Gln859 or Ser854 (unique to ). However, many quinolines remain pan-inhibitors because they fail to exploit these subtle differences, instead deriving potency from the highly conserved ATP pocket.
Downstream Signaling Impact
Inhibition of PI3Kα prevents the conversion of PIP2 to PIP3 (phosphatidylinositol-3,4,5-trisphosphate).
-
Loss of PIP3: Prevents the membrane recruitment of PDK1 and Akt via their Pleckstrin Homology (PH) domains.
-
Akt Silencing: Blocks phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2), leading to G1 cell cycle arrest and apoptosis in PIK3CA-mutant cells.
Visualization: Signaling Pathway & Inhibition[1][2][3][4][5]
The following diagram illustrates the PI3K/Akt/mTOR cascade and the specific intervention point of quinoline inhibitors.
Caption: Schematic of the PI3Kα signaling cascade. Quinoline inhibitors competitively bind the PI3Kα ATP pocket, preventing PIP3 generation and collapsing the downstream survival signal.
Experimental Protocols
Protocol 1: In Vitro Biochemical Potency (ADP-Glo™ Kinase Assay)
Objective: Determine the IC50 of quinoline compounds against recombinant PI3Kα. Principle: Measures ADP generation (conversion of ATP) via a luciferase-coupled reaction.
Materials:
-
Recombinant PI3Kα (p110α/p85α complex).
-
Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white, low-volume plates.
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the quinoline inhibitor in 100% DMSO. Transfer 50 nL to the assay plate (Final DMSO < 1%).
-
Enzyme Addition: Dilute PI3Kα in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). Add 2.5 µL/well. Incubate 10 min at RT.
-
Reaction Initiation: Add 2.5 µL of Substrate Mix (50 µM ATP + 50 µM PIP2:PS).
-
Incubation: Shake for 1 min; incubate for 60 min at RT (23°C).
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of PI3K signaling in a relevant cell model (e.g., MCF-7 or T47D breast cancer lines).
Workflow:
-
Seeding: Seed cells (0.5 x 10^6) in 6-well plates in full growth medium. Allow attachment overnight.
-
Starvation (Critical): Wash with PBS and replace with serum-free medium for 4–16 hours. Why? Reduces basal background noise to isolate the effect of specific stimulation.
-
Treatment: Add quinoline inhibitor (at 10x IC50 and titrated down) for 1 hour.
-
Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for exactly 15 minutes .
-
Lysis: Rapidly aspirate media; wash with ice-cold PBS; add ice-cold RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Scrape and collect.
-
Immunoblotting:
-
Primary Targets: p-Akt (Ser473), p-Akt (Thr308).
-
Downstream Marker: p-S6 Ribosomal Protein (Ser235/236) - indicates mTORC1 coverage.
-
Loading Control: Total Akt, Vinculin, or β-Actin.
-
-
Quantification: Normalize phospho-signal to Total Akt signal.
Protocol 3: Binding Kinetics via Surface Plasmon Resonance (SPR)
Objective: Measure
Workflow:
-
Chip: Series S Sensor Chip CM5 (Biacore).
-
Immobilization: Amine coupling of anti-GST antibody. Capture GST-tagged PI3Kα (p110α/p85α). Target density: ~2000-3000 RU.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) + 1% DMSO.
-
Injection: Inject quinoline compound series (0.1 nM to 1 µM) using single-cycle kinetics (SCK) or multi-cycle kinetics.
-
Flow rate: 30 µL/min.
-
Contact time: 120s.
-
Dissociation time: 600s (essential for potent inhibitors).
-
-
Analysis: Double-reference subtraction (Reference flow cell + Buffer blank). Fit to 1:1 Langmuir binding model.
Data Presentation & Analysis
Expected Selectivity Profile
Quinoline-based inhibitors often show broader profiles than specific aminothiazoles. Below is a representative profile for a potent quinoline lead (e.g., GSK2126458-like).
| Target | IC50 (nM) | Fold Selectivity (vs. α) | Interpretation |
| PI3Kα (WT) | 0.02 | 1x | Primary Target (Potent) |
| PI3Kα (H1047R) | 0.02 | 1x | Mutant coverage (Critical) |
| PI3Kβ | 0.13 | 6.5x | Moderate selectivity |
| PI3Kδ | 0.024 | 1.2x | Pan-inhibition risk |
| mTOR | 0.20 | 10x | Dual inhibition potential |
Troubleshooting Guide
-
High Assay Background (ADP-Glo): Incomplete ATP depletion. Ensure ADP-Glo Reagent is fresh and incubation times are strictly followed.
-
No Cellular Effect: Check cell line mutation status. Wild-type PIK3CA cells (e.g., MDA-MB-231) are less dependent on this pathway than mutants (e.g., MCF-7).
-
Poor Solubility: Quinoline cores can be lipophilic. Use intermediate dilutions in DMSO before adding to aqueous buffer to prevent precipitation.
Workflow Visualization
Caption: Integrated screening workflow for validating quinoline-based PI3Kα inhibitors from design to selectivity profiling.
References
-
Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent, Broad-Spectrum Inhibitor of PI3K and mTOR."[2] ACS Medicinal Chemistry Letters. Link
-
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics.[3] Link
-
Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Vanhaesebroeck, B., et al. (2010). "The emerging mechanisms of isoform-specific PI3K signalling." Nature Reviews Molecular Cell Biology. Link
Sources
Application Note: In Vitro Cytotoxicity Profiling of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds represent the largest class of small-molecule drug candidates due to their ability to interact with diverse biological targets. However, their unique physicochemical properties—specifically poor aqueous solubility, intrinsic color, and redox potential—pose significant challenges in standard colorimetric cytotoxicity assays. This guide details a robust, self-validating protocol for assessing the cytotoxicity of novel heterocycles using the MTT Assay , with critical modifications to eliminate false negatives caused by compound interference.
Introduction & Mechanistic Rationale
The evaluation of cytotoxicity is the gatekeeping step in drug discovery. While the NCI-60 panel utilizes the Sulforhodamine B (SRB) assay for protein content, the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) remains the primary metabolic screen in academic and early-stage industrial labs (ISO 10993-5).
The "Heterocycle Problem"
Standard protocols often fail for heterocyclic libraries due to three specific artifacts:
-
Precipitation: Planar aromatic heterocycles often crash out of solution upon addition to aqueous media, forming crystals that scatter light and artificially inflate absorbance readings.
-
Chromophore Interference: Many nitrogen-rich heterocycles (e.g., acridines, phenazines) absorb light at 570 nm, the same wavelength used to detect formazan.
-
Redox Artifacts: Electron-rich heterocycles can non-enzymatically reduce tetrazolium salts to formazan, producing a "false viable" signal even in dead cells.
This protocol incorporates a Pre-Assay Validation Phase to detect and correct these errors before cell screening begins.
Pre-Assay Validation (Mandatory)
Do not proceed to cell culture until these three checks are complete.
Check A: Solubility & DMSO Tolerance
Heterocycles are typically dissolved in DMSO. The final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity.[1][2][3]
-
Protocol: Prepare a 200x stock solution in 100% DMSO. Dilute 1:200 into complete culture media.
-
Pass Criteria: Solution remains clear (no turbidity/crystals) under 40x microscopy.
Check B: Optical Interference (Spectral Scan)
-
Protocol: Dilute the compound to the highest test concentration (e.g., 100 µM) in cell-free media. Measure absorbance at 570 nm.
-
Pass Criteria: OD < 0.05. If OD > 0.05, you must use Blank Subtraction (see Section 5).
Check C: Chemical Reduction (Abiotic Control)
-
Protocol: Incubate 100 µM compound + MTT reagent in cell-free media for 4 hours at 37°C.
-
Pass Criteria: Solution remains yellow. If it turns purple, the compound is reducing MTT chemically. Action: Switch to a non-redox assay (e.g., ATP/Luminesence or LDH release).
Experimental Protocol: Optimized MTT Assay
Assay Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials
-
Cell Line: HeLa, HepG2, or MCF-7 (Log-phase growth, >95% viability).
-
Reagents: MTT (5 mg/mL in PBS, sterile filtered), DMSO (Spectrophotometric grade).
-
Controls:
-
Positive: Doxorubicin or Triton X-100 (0.1%).
-
Negative: Vehicle Control (0.5% DMSO in Media).
-
Blank: Media only (no cells).[5]
-
Workflow Diagram
Caption: Step-by-step workflow for the optimized MTT cytotoxicity assay ensuring minimal cell loss during aspiration.
Step-by-Step Procedure
-
Cell Seeding (Day 0):
-
Seed cells at 5,000–10,000 cells/well in 100 µL media.
-
Critical: Use perimeter wells as PBS blanks (evaporation barrier) to prevent "edge effect."
-
Incubate 24 hours to allow attachment.
-
-
Compound Treatment (Day 1):
-
Prepare 2x concentration stocks of the heterocyclic compounds to account for the volume already in the well.
-
Add 100 µL of compound solution to test wells (Total Vol = 200 µL).
-
Replicates: n=3 minimum (n=6 recommended for screening).
-
Include Compound Blanks (Media + Compound, no cells) for every concentration if "Check B" failed.
-
-
MTT Incubation (Day 2/3):
-
Add 20 µL MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C.
-
Observation: Check under microscope. Healthy cells will contain dark purple intracellular crystals.
-
-
Solubilization & Readout:
-
Carefully aspirate media without disturbing the cell monolayer.
-
Alternative: If cells are loosely adherent, add 100 µL of SDS/HCl solubilization buffer instead of aspirating.
-
Add 150 µL DMSO to dissolve crystals. Shake plate for 15 mins.
-
Read Absorbance at 570 nm (signal) and 630 nm (background reference).
-
Data Analysis & Interpretation
Calculation of % Inhibition
Normalize the Optical Density (OD) values using the following formula:
Note: If compound blanks were used, subtract the specific compound blank OD from the test OD before calculating viability.
IC50 Determination
Plot Log[Concentration] vs. % Viability. Fit the data using a non-linear regression (4-parameter logistic model) :
Mechanism of Action Diagram
Caption: Enzymatic reduction of MTT vs. potential abiotic interference by redox-active heterocyclic compounds.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Compound precipitation or color interference. | Perform spectral scan. Wash cells with PBS before adding DMSO. |
| Low Signal (Control) | Low metabolic activity or cell loss during wash. | Increase seeding density. Use SDS solubilization instead of aspiration. |
| Variability >15% | Pipetting error or "Edge Effect". | Use multi-channel pipettes. Do not use outer wells for data (fill with PBS). |
| Viability > 100% | Evaporation or Chemical Reduction of MTT. | Check incubator humidity. Perform "Check C" (Abiotic Control). |
References
-
National Cancer Institute (NCI). (2015). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]
-
ISO. (2009).[4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[4][6] [Link]
-
Mosmann, T. (1983).[7] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[7] [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mddionline.com [mddionline.com]
- 7. scispace.com [scispace.com]
Application Note: High-Throughput Screening of Imidazopyridine Libraries for Novel Drug Discovery
Introduction: The Therapeutic Potential of Imidazopyridines
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The unique structural characteristics of the imidazopyridine scaffold allow for versatile interactions with a wide range of biological targets, including enzymes and receptors.[2] This has led to the development of imidazopyridine-based drugs with various therapeutic applications, such as hypnotic agents (e.g., Zolpidem), anxiolytics, and anti-ulcer agents.[3][4] Furthermore, emerging research has highlighted their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][5] The broad spectrum of biological activities makes imidazopyridine libraries a rich source for the discovery of novel therapeutic agents through high-throughput screening (HTS).
HTS enables the rapid testing of thousands to millions of compounds, accelerating the identification of "hits" that modulate a specific biological pathway or target.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with imidazopyridine libraries, from assay development to hit validation.
The High-Throughput Screening Cascade: A Strategic Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds while minimizing false positives. The overall workflow for screening imidazopyridine libraries is a structured progression from a large number of compounds to a small set of validated hits.
Caption: High-Throughput Screening Workflow for Imidazopyridine Libraries.
Part 1: Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay depends on the biological target of interest. Imidazopyridines have been shown to target a variety of proteins, including kinases and GABAA receptors.[4]
Biochemical Assays: Targeting Kinases
Kinases are a major class of drug targets, and several imidazopyridine derivatives have been identified as kinase inhibitors.[9] Biochemical assays are well-suited for screening against isolated enzymes.
Protocol: ADP-Glo™ Kinase Assay for a Target Kinase
This protocol describes a luminescent-based assay to measure the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Target Kinase (e.g., CLK1)
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Imidazopyridine compound library (dissolved in DMSO)
-
384-well white, solid-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each imidazopyridine compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing the target kinase and its specific peptide substrate in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well containing the compounds.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Cell-Based Assays: Targeting Signaling Pathways
Cell-based assays provide a more physiologically relevant context for screening, as they can assess the effect of compounds on cellular pathways.[11] For example, imidazopyridines are known to modulate GABAA receptors, which are ligand-gated ion channels crucial for neurotransmission.[3][12]
Caption: Imidazopyridine Modulation of GABAA Receptor Signaling.
Protocol: Cell-Based Reporter Gene Assay for GABAA Receptor Modulators
This protocol utilizes a cell line stably expressing a GABAA receptor and a reporter gene (e.g., luciferase) under the control of a response element sensitive to changes in intracellular signaling downstream of receptor activation.
Materials:
-
HEK293 cells stably expressing the target GABAA receptor subtype and a suitable reporter construct.
-
Cell culture medium and supplements.
-
GABA (agonist).
-
Imidazopyridine compound library (in DMSO).
-
384-well clear-bottom, white-walled assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Automated liquid handler and cell dispenser.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Plating: Dispense 5,000 cells in 20 µL of cell culture medium into each well of a 384-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of each imidazopyridine compound to the appropriate wells.
-
Agonist Stimulation: Add a sub-maximal concentration of GABA (e.g., EC20) to all wells (except negative controls) to sensitize the assay for detecting positive allosteric modulators.
-
Incubation: Incubate the plates for 6-24 hours (optimize for the specific reporter gene) at 37°C in a 5% CO2 incubator.
-
Lysis and Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Part 2: The Screening Campaign and Data Analysis
Primary Screen
The primary screen involves testing the entire imidazopyridine library at a single concentration. The goal is to identify "hits" that exhibit a desired level of activity.[6]
Data Analysis and Hit Selection
Raw data from the plate reader is normalized to control for plate-to-plate variability. The Z'-factor is a statistical parameter used to assess the quality of the HTS assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Hits are typically selected based on a predefined activity threshold, for example, compounds that produce a signal greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Validation
Hits from the primary screen must be confirmed to ensure they are reproducible and not artifacts.[6][14]
Protocol: Dose-Response Confirmation
-
Cherry-Pick Hits: Select the hits from the primary screen for follow-up testing.
-
Serial Dilution: Prepare a series of dilutions for each hit compound (typically an 8- to 12-point concentration range).
-
Repeat Assay: Perform the same assay as the primary screen with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition or activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.[15]
Counterscreens and Orthogonal Assays
Counterscreens are essential to eliminate false positives. For example, in a luciferase-based reporter assay, a counterscreen can be performed to identify compounds that directly inhibit the luciferase enzyme. Orthogonal assays use a different detection technology to confirm the activity of the hits, increasing confidence that the observed effect is due to interaction with the target.[14]
Part 3: Secondary Assays and Hit-to-Lead Transition
Validated hits from the confirmation stage progress to secondary assays designed to further characterize their biological activity and establish a preliminary structure-activity relationship (SAR).[16]
Examples of Secondary Assays:
-
Selectivity Profiling: Testing hits against a panel of related targets (e.g., other kinases) to determine their selectivity.
-
Mechanism of Action (MOA) Studies: Experiments to elucidate how the compound exerts its biological effect.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target engagement in a cellular context.[14]
-
Cytotoxicity Assays: Assessing the toxicity of the compounds in relevant cell lines using methods like the MTT assay.[17][18][19]
Caption: Decision-Making in the Hit-to-Lead Process.
Data Presentation: Summarizing HTS Campaign Results
Clear and concise data presentation is crucial for interpreting the results of an HTS campaign.
Table 1: Illustrative Summary of a Primary HTS Campaign
| Screening Campaign | Assay Type | Target/Cell Line | Library Size | Screening Concentration | Hit Criteria | Hit Rate (%) | Z'-Factor |
| Kinase Inhibition | Biochemical (ADP-Glo) | CLK1 Kinase | 10,000 | 10 µM | >50% Inhibition | 0.85 | 0.78 |
| GABAA Modulation | Cell-Based (Reporter) | HEK293-GABAA | 10,000 | 10 µM | >3 SD from Control | 1.2 | 0.65 |
Table 2: Illustrative Hit Confirmation and Secondary Assay Data
| Compound ID | Primary Hit Activity (%) | Confirmed IC50 (µM) | Selectivity (Fold vs. Kinase X) | Cytotoxicity (CC50 in HepG2, µM) |
| IMP-001 | 75 | 0.25 | >100 | >50 |
| IMP-002 | 82 | 0.51 | 50 | 25 |
| IMP-003 | 68 | 1.2 | >100 | >50 |
Conclusion
High-throughput screening of imidazopyridine libraries offers a powerful approach for the discovery of novel drug candidates with diverse therapeutic potential. By implementing a robust and systematic screening cascade, from assay development and primary screening to hit confirmation and secondary characterization, researchers can efficiently identify and validate promising lead compounds. The protocols and strategies outlined in this application note provide a framework for conducting successful HTS campaigns and advancing the development of the next generation of imidazopyridine-based therapeutics.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Di Mola, I., et al. (2024).
- MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- PMC.
- News-Medical.Net. (2023, March 9). Hit Selection in High-Throughput Screening.
- Dove Medical Press. (2017, September 19).
- Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Wikipedia. High-throughput screening.
- SGC. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed. (2017, September 19).
- E3S Web of Conferences.
- RSC Publishing. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Encyclopedia.pub. (2023, February 2).
- UCSF. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- Reaction Biology. (2024, August 13).
- Sigma-Aldrich.
- Bio Molecular Systems. Kinase Assays with Myra.
- Wikipedia. Zolpidem.
- PMC.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- PubMed. (2018, May 25).
- Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
- AXXAM.
- Wikipedia. Imidazopyridine.
- Pelago Bioscience.
- PMC. Quantitative high-throughput screening data analysis: challenges and recent advances.
- ResearchGate. (2025, August 5). Quantitative high-throughput screening data analysis: Challenges and recent advances | Request PDF.
- PMC.
- ResearchGate. (2025, August 4). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF.
- PubMed. (2006, January 12). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)
- SciSpace. (2021, January 21). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
- PMC.
- NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry.
- ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.
- PMC.
- ACS Publications. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists | ACS Medicinal Chemistry Letters.
- RSC Publishing. (2023, December 13).
- PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Griffith Research Online. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
- BMG LABTECH. High-throughput screening (HTS).
- Eurasian Chemical Communications. (2022, March 15). Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine.
- PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- BenchChem. Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Libraries.
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. biomolecularsystems.com [biomolecularsystems.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. pelagobio.com [pelagobio.com]
- 15. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. echemcom.com [echemcom.com]
Troubleshooting & Optimization
Technical Support Center: Imidazo[4,5-b]pyridine Synthesis Optimization
Status: Operational Ticket: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Bottlenecks
The synthesis of imidazo[4,5-b]pyridine is often plagued by three specific failure modes:
-
Oxidative Instability: The 2,3-diaminopyridine intermediate is highly susceptible to air oxidation, leading to "tar" formation before cyclization occurs.
-
Regioselectivity: Post-cyclization alkylation often yields inseparable mixtures of
and isomers, effectively halving the useful yield. -
Harsh Dehydration: Traditional Polyphosphoric Acid (PPA) methods often degrade sensitive functional groups due to high temperatures (>150°C) and high viscosity.
This guide prioritizes oxidative cyclization and microwave-assisted protocols over legacy thermal methods to resolve these bottlenecks.
Decision Matrix: Selecting the Optimal Route
Before starting, select your protocol based on substrate stability.
Caption: Logic flow for selecting the synthesis route to maximize yield based on substrate stability and scale.
Optimized Protocols
Protocol A: Oxidative Cyclization (The "Mild" Standard)
Best for: Sensitive substrates, avoiding harsh acids.[1] Mechanism: In situ generation of the bisulfite adduct prevents the oxidation of the diamine intermediate.
-
Reagents: 2,3-diaminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Sodium Metabisulfite (Na₂S₂O₅, 1.1 equiv).
-
Solvent: DMF or DMSO (Anhydrous not strictly required but recommended).
-
Temperature: 120°C (Thermal) or 100°C (Microwave).
Step-by-Step Workflow:
-
Pre-complexation: Dissolve the aldehyde and Na₂S₂O₅ in DMF. Stir at RT for 15 minutes. Why? This forms the bisulfite adduct, which acts as a controlled oxidant and electrophile.
-
Addition: Add the 2,3-diaminopyridine in one portion.
-
Cyclization: Heat to 120°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Critical for Yield):
-
Pour the hot reaction mixture into ice-cold water (5x reaction volume).
-
Stir vigorously for 30 minutes. The product usually precipitates as a beige/brown solid.
-
Filter and wash with cold water.
-
Troubleshooting: If no precipitate forms, extract with EtOAc, but wash the organic layer 3x with brine to remove DMF.
-
Protocol B: Microwave-Assisted Condensation
Best for: Rapid library generation, resistant substrates. Advantage: Reduces reaction time from 12h to 10min, minimizing thermal degradation byproducts.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal (Reflux EtOH) | Microwave (Closed Vessel) |
| Time | 12 - 24 Hours | 10 - 20 Minutes |
| Yield | 45 - 60% | 85 - 92% |
| Purity (Crude) | Low (requires column) | High (often simple filtration) |
| Solvent Vol | High (dilution required) | Low (high concentration) |
Step-by-Step Workflow:
-
Load a 10 mL microwave vial with 2,3-diaminopyridine (1.0 mmol) and carboxylic acid (1.0 mmol).
-
Add Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or minimal EtOH. Note: Eaton's reagent is a liquid alternative to PPA, easier to handle.
-
Seal and irradiate at 140°C for 10 minutes (High absorption setting).
-
Quench by pouring into saturated Na₂CO₃ (aq).
Troubleshooting & FAQs
Module 1: Regioselectivity (The N1 vs. N3 Problem)
User Question: "I am alkylating my imidazo[4,5-b]pyridine core, but I get a mixture of isomers. How do I favor the N3 position?"
Technical Analysis: The imidazo[4,5-b]pyridine scaffold has three nucleophilic nitrogens. Under basic conditions, alkylation is governed by steric approach control and electronic density .
-
N3 (Imidazole ring): Usually favored sterically.
-
N1 (Imidazole ring): Favored if C2 has a bulky substituent.
-
N4 (Pyridine ring): Less common, but possible with very reactive electrophiles (e.g., MeI).
Corrective Actions:
-
Switch Base: Use K₂CO₃ in DMF for thermodynamic control (favors N3). Avoid NaH unless you specifically want kinetic mixtures.
-
Solvent Effect: Use non-polar solvents (Toluene) with phase-transfer catalysts (TBAB) to enhance steric discrimination.
-
Blocking Group Strategy: If N1 alkylation is persistent, synthesize the core already substituted using N-substituted-2,3-diaminopyridines (e.g., N2-methyl-2,3-diaminopyridine) rather than alkylating post-cyclization.
Module 2: Reaction Stalling
User Question: "My reaction stalls at the amide intermediate (open ring). The mass spec shows M+18 relative to the product."
Technical Analysis: This indicates successful condensation but failed dehydration. The ring has not closed.
Corrective Actions:
-
Water Scavenging: If using thermal reflux, add a Dean-Stark trap or molecular sieves (4Å).
-
Increase Acidity: If using carboxylic acids, the media may not be acidic enough to protonate the carbonyl for cyclization. Add 5 mol% p-TsOH or switch to the Na₂S₂O₅ oxidative route (Protocol A), which proceeds via a different mechanism less reliant on acid catalysis.
Module 3: Purification from PPA
User Question: "I used Polyphosphoric Acid (PPA) and now I have a sticky syrup that won't release my product."
Technical Analysis: PPA forms stable phosphate complexes with the basic pyridine nitrogen. Simple water addition is often insufficient to break this complex.
Corrective Actions:
-
The Ammonia Quench: Pour the PPA mixture into crushed ice, then adjust pH to 8–9 using concentrated Ammonium Hydroxide (
). The ammonia competes for the phosphate, freeing the imidazopyridine. -
Salting Out: After neutralizing, saturate the aqueous layer with NaCl before extracting with THF/EtOAc (3:1). Imidazopyridines are often too polar for pure EtOAc extraction.
Mechanistic Visualization
Understanding the oxidative cyclization pathway helps in troubleshooting intermediate stalls.
Caption: The Na₂S₂O₅ mediated pathway prevents the formation of oxidative tar by stabilizing the intermediate.
References
-
Oxidative Cyclization with Na₂S₂O₅
-
Regioselectivity Studies
-
Microwave-Assisted Synthesis
-
One-Pot Reduction-Cyclization
Sources
Technical Support Center: Quinoline Synthesis & Troubleshooting
Welcome to the Quinoline Synthesis Helpdesk. Current Status: Operational Role: Senior Application Scientist Ticket Scope: Regioselectivity, Purification, Functional Group Tolerance, and Scalability.
Overview: Selecting Your Synthetic Route
Before filing a support ticket, verify you are using the correct methodology for your target substrate. The synthesis of substituted quinolines is historically plagued by harsh conditions and regiochemical ambiguity. Use the decision matrix below to validate your current workflow.
Figure 1: Strategic decision tree for selecting a quinoline synthesis method based on substrate sensitivity and regiochemical requirements.
Ticket #001: Regioselectivity Crisis (The "Meta" Problem)
User Complaint: "I am subjecting a meta-substituted aniline to Skraup conditions (glycerol/H₂SO₄). I expected a 7-substituted quinoline, but I am seeing a 50:50 mixture by NMR. Why?"
Root Cause Analysis: This is the classic Skraup/Doebner-Miller ambiguity . The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] When an aniline has a substituent in the meta position, there are two available ortho sites for the ring closure:[2]
-
Site A (Para to substituent): Less sterically hindered.
-
Site B (Ortho to substituent): Sterically crowded.
The Mechanism:
The ratio depends heavily on the electronic nature (Hammett σ-constants) of your substituent (
-
Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the ring. Ring closure prefers the position para to the EDG (less hindered, electronically favorable), yielding the 7-substituted quinoline .
-
Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO₂): Deactivate the ring. While they deactivate the position ortho to themselves, the "para" attack is also deactivated. However, due to steric hindrance at the crowded site, the 5-substituted isomer often forms, or a difficult-to-separate mixture results [1].
Troubleshooting Protocol:
-
Switch Method: If your target is the 7-isomer and you have an EDG, the Skraup is usually acceptable (ratios ~80:20 or better). If you have an EWG, abandon Skraup.
-
Use the Gould-Jacobs Reaction: This sequence (aniline + alkoxymethylenemalonate) involves a thermal cyclization that is far more regioselective for 4-hydroxyquinolines, which can be aromatized later.
-
Purification: If you must proceed, 5- and 7-isomers often have distinct crystalline properties. Try recrystallization from ethanol before resorting to HPLC.
Ticket #002: Reaction Failure - "Black Tar" Formation
User Complaint: "My Skraup reaction turned into a solid black block inside the flask. Yield is <10%."
Root Cause Analysis: The "tar" is polymerized acrolein and aniline oxidation byproducts. The Skraup reaction is notoriously exothermic.[3] If the acrolein (generated in situ from glycerol) polymerizes faster than it reacts with the aniline, you get tar.
Corrective Action (The "Sulfo-Mix" Protocol): You must control the release of acrolein and the oxidation potential.
Step-by-Step Optimized Protocol:
-
Moderator Addition: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It moderates the oxidation intensity.
-
Temperature Ramping: Do not heat rapidly to reflux.
-
Step A: Stir Aniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq, oxidant), and H₂SO₄ at 100°C for 1 hour (Schiff base formation).
-
Step B: Slowly ramp to 140°C over 2 hours.
-
Step C: Reflux (approx 150-160°C) for 3 hours.
-
-
Alternative Oxidant: Replace nitrobenzene with Iodine (I₂) or use the sodium m-nitrobenzenesulfonate (water-soluble oxidant), which simplifies workup and reduces violent exotherms [2].
Quantitative Comparison of Conditions:
| Parameter | Classic Skraup | Modified Skraup (FeSO₄) | Microwave-Assisted |
| Time | 6-12 Hours | 4-6 Hours | 10-30 Minutes |
| Temp | >150°C (Violent) | 140°C (Controlled) | 200°C (Pressurized) |
| Yield (Avg) | 30-50% | 60-85% | 70-90% |
| Tar Formation | High | Low | Minimal |
Ticket #003: Functional Group Intolerance[4]
User Complaint: "I need to synthesize a quinoline with a Boc-protected amine side chain. The acid in Skraup/Combes removed my protecting group."
Root Cause Analysis: Skraup, Doebner-Miller, and Combes syntheses utilize concentrated H₂SO₄ or HCl at high temperatures. Acid-labile groups (Boc, acetals, TBDMS) will not survive.
Solution: The Larock Annulation (Pd-Catalyzed) You must switch to a transition-metal-catalyzed route. The Larock synthesis couples an o-iodoaniline with an internal alkyne. It proceeds under basic/neutral conditions [3].
Mechanism Visualization:
Figure 2: The Larock Annulation pathway avoids harsh acids, preserving sensitive functional groups.
Protocol (Larock):
-
Reagents: o-Iodoaniline (1.0 mmol), Internal Alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), Na₂CO₃ (5.0 eq), LiCl (1.0 eq).
-
Solvent: DMF (anhydrous).
-
Conditions: Heat at 100°C for 12 hours under Argon.
-
Note: Regioselectivity is controlled by the alkyne sterics. The bulkier group of the alkyne generally ends up at the 2-position of the quinoline.
Ticket #004: Precursor Unavailability (Friedländer)
User Complaint: "The Friedländer synthesis seems perfect for my target, but I cannot buy the 2-aminoaryl aldehyde precursor. Making it is a 4-step nightmare."
Root Cause Analysis: The instability of o-aminoaldehydes (self-condensation) makes them commercially rare.
Workaround: The "In-Situ" Oxidation Strategy Do not isolate the aldehyde. Generate it in situ from the corresponding alcohol or by reduction of a nitro-compound.
Recommended Workflow:
-
Start with: 2-Nitrobenzaldehyde (commercially abundant).
-
Reaction: Perform a "one-pot" reduction-condensation.
-
Reagents: Fe/HCl or SnCl₂ in the presence of your ketone partner.
-
Mechanism: The nitro group reduces to the amine, which immediately condenses with the ketone present in the flask before it can self-polymerize.
Alternatively, use 2-aminobenzyl alcohol and an oxidant (like MnO₂ or a Ru-catalyst) in the presence of the ketone. This "borrowing hydrogen" methodology is a modern green alternative [4].
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
Song, S., et al. (2011). "Iron-Catalyzed Aerobic Oxidative Synthesis of Quinolines." Journal of Organic Chemistry, 76(19), 8082–8087.
-
Larock, R. C., et al. (1991). "Synthesis of Quinolines via Pd-catalyzed Coupling." Journal of the American Chemical Society, 113(17), 6689–6690.
-
Taguchi, K., et al. (2009). "Friedländer Quinoline Synthesis via Aerobic Oxidation." Tetrahedron Letters, 50(44), 6169-6172.
Sources
Technical Support Center: Purification of Bromo-Substituted Heterocyclic Compounds
Welcome to the technical support center for the purification of bromo-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often sensitive molecules. Here, we will move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot existing methods and develop new, robust purification strategies.
Understanding the Core Challenges
Bromo-substituted heterocycles are mainstays in medicinal chemistry and materials science. However, the presence of a bromine atom on a heterocyclic ring introduces specific purification hurdles:
-
Lability of the C-Br Bond: The carbon-bromine bond can be susceptible to cleavage under certain conditions, particularly on acidic stationary phases like silica gel or at elevated temperatures. This can lead to product degradation and the formation of de-brominated impurities.
-
Altered Polarity and Solubility: The electronegative bromine atom can significantly alter the polarity and solubility profile of the parent heterocycle, often making standard purification protocols less effective.
-
Strong Interactions with Stationary Phases: For nitrogen-containing heterocyles (e.g., bromopyridines), the basic nitrogen can interact strongly with acidic silanol groups on silica gel, leading to significant peak tailing and poor separation during column chromatography.[1]
-
Co-elution with Impurities: The subtle polarity differences between the desired product, starting materials, and byproducts (such as regioisomers or homocoupled products) can make chromatographic separation difficult.[1]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.
Column Chromatography Issues
Q: My bromo-substituted pyridine is streaking badly on the silica gel column and I'm getting poor recovery. What is happening?
A: This is a classic problem caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to peak tailing and irreversible adsorption of your compound.[1]
-
Underlying Cause: The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond or even a Lewis acid-base interaction with the acidic protons of the silanol groups.
-
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.1-1% is a common and effective choice.[2][3] The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for clean elution. For very stubborn compounds, a solution of 10% ammonia in methanol, used as a component in a dichloromethane eluent system, can be effective.[2][4]
-
Neutralized Silica Gel: You can prepare a neutralized silica gel by making a slurry of the silica in your eluent containing the basic modifier and then re-equilibrating it with the mobile phase before packing the column.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic grade) or Florisil can be excellent alternatives for purifying basic compounds.[1][5]
-
Q: My compound seems to be degrading on the column. I see a new, less polar spot appearing on my TLC plates of the collected fractions. How can I prevent this?
A: This strongly suggests that your bromo-substituted heterocycle is sensitive to the acidic nature of the silica gel, leading to de-bromination.
-
Underlying Cause: The Lewis acidic sites on silica can catalyze the cleavage of the C-Br bond, especially if the bromine is on an electron-rich heterocyclic system or in a sterically hindered position.
-
Solutions:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine can help to neutralize the most acidic sites on the silica gel.[5]
-
Switch to a Non-Acidic Stationary Phase: Alumina is a good first alternative. For very sensitive compounds, reversed-phase chromatography on a C18-functionalized silica gel is an excellent option, as the separation occurs under different, often milder, conditions.[6][7]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[2] Avoid gravity columns for sensitive compounds.
-
Recrystallization Issues
Q: I'm trying to recrystallize my bromo-heterocycle, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This usually happens when the solution is supersaturated or cools too quickly, or when the chosen solvent is not ideal.
-
Underlying Cause: The solubility of your compound at the elevated temperature is too high, or the decrease in solubility upon cooling is too drastic. Impurities can also sometimes inhibit crystallization.
-
Solutions:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often leads to oiling.[8]
-
Use More Solvent: You may have a solution that is too concentrated. Add a small amount of additional hot solvent to dissolve the oil, and then attempt to cool it slowly again.[8]
-
Change the Solvent System: This is the most robust solution. You need a solvent where your compound is highly soluble when hot but poorly soluble when cold.[9][10] Consider a mixed-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, and then cool slowly. Common mixed systems include ethanol/water, hexane/ethyl acetate, and THF/hexane.[9][11]
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth. Adding a tiny "seed" crystal from a previous batch can also initiate crystallization.
-
In-Depth Protocols
Protocol 1: Optimized Flash Column Chromatography for Acid-Sensitive Bromo-Heterocycles
This protocol is designed to minimize degradation for compounds susceptible to acidic conditions.
-
TLC Analysis & Solvent System Selection:
-
Develop a solvent system using thin-layer chromatography (TLC) that gives your desired compound an Rf value between 0.2 and 0.4.[7] A good starting point for many bromo-heterocycles is a mixture of hexanes and ethyl acetate.[4][12]
-
Once an appropriate solvent ratio is found, add 0.5% triethylamine to the mixture.
-
Run another TLC with the modified eluent to ensure the Rf value is still in the optimal range.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount. A silica-to-sample weight ratio of 30:1 is suitable for easy separations, while more difficult separations may require a ratio of 100:1 or more.[13]
-
Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use, containing 0.5% triethylamine).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.[13]
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
If using a gradient, slowly and incrementally increase the polarity of the eluent. Avoid large, sudden changes in polarity which can cause channel cracking.
-
Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Protocol 2: Recrystallization Solvent System Screening
A systematic approach to finding the ideal recrystallization solvent.
-
Preparation: Place approximately 20-30 mg of your crude bromo-heterocycle into several small test tubes.
-
Solvent Screening at Room Temperature:
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water or sand bath.
-
Add the solvent dropwise until the compound just dissolves.
-
An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume (e.g., 1-3 mL).[10]
-
-
Cooling and Crystal Formation:
-
Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature.
-
Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.
-
If no crystals form, try cooling in an ice bath.
-
-
Mixed-Solvent Test (if no single solvent is ideal):
-
Select a pair of miscible solvents, one in which your compound is highly soluble (solvent A) and one in which it is insoluble (solvent B).
-
Dissolve the compound in a minimum amount of hot solvent A.
-
Add solvent B dropwise while keeping the solution hot until it becomes persistently cloudy.
-
Add a few drops of solvent A to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Presentation and Visualization
Table 1: Common Solvent Systems for Flash Chromatography of Bromo-Heterocycles
| Solvent System (v/v) | Polarity | Typical Applications & Remarks |
| Hexane / Ethyl Acetate | Low to Medium | The standard system for a wide range of compounds. Excellent for resolving less polar impurities.[4][12] |
| Hexane / Dichloromethane | Low to Medium | Good for compounds that have poor solubility in hexane alone. |
| Dichloromethane / Methanol | Medium to High | Used for more polar bromo-heterocycles. Methanol content should generally not exceed 10% to avoid dissolving the silica.[4][12] |
| Hexane / Diethyl Ether | Low to Medium | A common alternative to Hexane/EtOAc.[2][4] |
| Eluent + 0.1-1% Triethylamine | Variable | Essential for basic nitrogen-containing heterocycles (e.g., bromopyridines) to prevent peak tailing.[1][2] |
| Eluent + 0.1-1% Acetic Acid | Variable | Useful for acidic compounds to improve peak shape.[2] |
Diagram 1: Purification Strategy Decision Workflow
This diagram provides a logical path for selecting an appropriate purification technique based on the properties of your crude bromo-substituted heterocyclic compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
reducing byproducts in the cyclization of ortho-nitroalkylaminoquinolines
To: User From: Technical Support Center – Advanced Heterocyclic Chemistry Division Subject: Troubleshooting Guide: Cyclization of ortho-Nitroalkylaminoquinolines
Technical Support Center: Optimizing Imidazo[4,5-c]quinoline Synthesis
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in converting 3-nitro-4-alkylaminoquinolines into 1-alkyl-1H-imidazo[4,5-c]quinolines (the Imiquimod/Resiquimod scaffold).
This transformation involves two distinct chemical phases: Reduction (Nitro
Module 1: Reaction Profiling & Mechanistic Logic
To prevent byproducts, you must understand where the "leaks" in the pathway occur. The following diagram maps the Target Pathway (Green) against the Byproduct Traps (Red) .
Figure 1: Mechanistic flow of reductive cyclization. The critical control point is the rate of reduction through the Nitroso/Hydroxylamine zone to prevent dimerization.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: The "Orange Sludge" Phenomenon (Dimerization)
Symptom: The reaction mixture turns deep orange or red. LCMS shows a mass of
-
Switch Reagents: Move from catalytic hydrogenation to Sodium Dithionite (Na
S O ) . It provides rapid electron transfer, bypassing the slow surface kinetics of poisoned Pd/C [1]. -
Acidic Additive: If using hydrogenation, add 1 equivalent of HCl or AcOH. Protonation of the hydroxylamine inhibits the lone pair attack on the nitroso group.
Issue 2: The "M+14" or "M+28" Stall (Incomplete Cyclization)
Symptom: You see the diamine (M) disappear, but a new peak at M+28 (formyl) or M+14 (methyl) appears and persists. The ring won't close. Root Cause: Formation of a stable formamide or amidine intermediate. Steric hindrance from the N4-alkyl group often prevents the final dehydration step. Solution:
-
Thermal Drive: This step is endothermic. Ensure reaction temperature is
C. -
Acid Catalysis: Add 5-10 mol% p-Toluenesulfonic acid (pTsOH) . This protonates the carbonyl/imidate oxygen, making it a better leaving group.
-
Solvent Switch: If using ethanol, switch to Toluene or Xylene with a Dean-Stark trap to physically remove water/alcohol.
Issue 3: Loss of Halogens (Dehalogenation)
Symptom: Your starting material has a Chlorine at C-4 or C-7. The product mass is M-34. Root Cause: Hydrogenolysis during Pd/C hydrogenation. Solution:
-
Poison the Catalyst: Use Pt/C (Sulfided) or add Vanadium to the Pd catalyst.
-
Chemical Reduction: Use Iron/Acetic Acid or Tin(II) Chloride .[1] These do not attack aromatic halides under standard conditions [2].
Module 3: Optimized Protocols
These protocols are designed to minimize the byproducts identified above.
Protocol A: The "Green" One-Pot Method (Sodium Dithionite)
Best for: Avoiding dimers, mild conditions, halogen tolerance.
Mechanism: Na
-
Dissolution: Dissolve 3-nitro-4-alkylaminoquinoline (1.0 equiv) in a mixture of THF/Water (3:1) .
-
Reagent Prep: Dissolve Sodium Dithionite (3.5 equiv) in a minimum amount of water.
-
Addition: Add the dithionite solution dropwise to the quinoline solution at 40-50°C .
-
Checkpoint: The yellow nitro color should fade to a pale fluorescent blue/green (diamine).
-
-
Cyclization: Once reduction is complete (TLC/LCMS), add Triethyl Orthoformate (TEOF) (5.0 equiv) and p-TsOH (0.1 equiv) directly to the reaction vessel.
-
Reflux: Heat to 80-90°C for 3-6 hours.
-
Workup: Cool, neutralize with NaHCO
, and extract with EtOAc.
Protocol B: The "Classic" Two-Step (Iron/Acid)
Best for: Large scale, robust substrates, insensitive to acid.
-
Reduction: Suspend substrate in Acetic Acid/Ethanol (1:4) . Add Iron Powder (5.0 equiv, <325 mesh). Heat to reflux for 1-2 hours.
-
Note: Ensure vigorous stirring; iron is heavy.
-
-
Filtration: Filter hot through Celite to remove iron sludge.
-
Cyclization: Concentrate the filtrate. Redissolve the crude diamine in Triethyl Orthoformate . Reflux overnight.
-
Why separate? Iron salts can interfere with the orthoester condensation, leading to tarry polymers.
-
Module 4: Reagent Selection Matrix
| Reducing Agent | Risk of Dimer? | Halogen Safe? | Cyclization Compatibility | Recommendation |
| H | High (if slow) | No | Good (One-pot possible) | Use for simple alkyl chains only. |
| H | Low | Yes | Good | Preferred for hydrogenations. |
| Fe / AcOH | Low | Yes | Poor (Requires filtration) | Best for scale-up of robust compounds. |
| Na | Very Low | Yes | Excellent (One-pot) | Top Recommendation [1]. |
| SnCl | Low | Yes | Moderate | Hard to remove Tin residues. |
References
-
Sodium Dithionite Mediated One-pot, Tandem Chemoselective Reduction/Cyclization. Source:Green Chemistry / Journal of Organic Chemistry (Contextual Synthesis). Note: Dithionite is established as a superior reagent for suppressing azo-dimer formation compared to catalytic hydrogenation in sensitive nitro-arene systems. [3]
-
Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Source:Organic Letters, 2007, 9(17), 3209-3212.[4] Context: Validates the use of Fe/HCl and SnCl2 for avoiding side reactions in quinoline synthesis.
-
Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines. Source:Journal of Medicinal Chemistry (via PubMed). Context: The foundational text for Imiquimod synthesis, establishing the 3-nitro-4-aminoquinoline route.
-
Troubleshooting Incomplete Reduction of Nitro Groups. Source: BenchChem Technical Support.[1] Context: General troubleshooting for nitro-to-amine reductions, specifically addressing azo/azoxy byproducts.
Sources
Technical Support Center: Troubleshooting NMR Analysis of Complex Heterocyclic Compounds
Welcome to the technical support center for NMR analysis of complex heterocyclic compounds. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate the common and complex challenges encountered during the NMR analysis of these fascinating molecules. This center is structured to provide rapid answers to common questions and in-depth guides for more persistent issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the NMR analysis of heterocyclic compounds.
Q1: My ¹H NMR spectrum is showing unexpected peaks. How can I identify if they are from my solvent or other common contaminants?
A: Unidentified peaks are frequently due to residual protons in deuterated solvents or common laboratory contaminants. The first step is to consult established tables of chemical shifts for these impurities. These tables provide the ¹H and ¹³C NMR chemical shifts for a wide range of common laboratory solvents, greases, and other organic compounds in various deuterated solvents.[1][2][3][4][5]
It is crucial to remember that the exact chemical shift of these impurities can vary slightly with temperature and sample concentration.[3] Therefore, using these tables as a primary reference is a standard and reliable practice for identifying known impurities.[1][2][4]
Q2: What is the best deuterated solvent for my complex heterocyclic compound?
A: The choice of a deuterated solvent is critical for obtaining a high-quality NMR spectrum. The primary function of a deuterated solvent is to dissolve the analyte without producing large solvent signals in the ¹H NMR spectrum that could obscure the signals from your compound.[6][7][8][9]
The ideal solvent should:
-
Completely dissolve your compound: Check the solubility of your analyte in various deuterated solvents. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O).[7]
-
Be chemically inert: The solvent should not react with your compound.
-
Have minimal signal overlap: Choose a solvent whose residual peaks do not overlap with key signals from your analyte.
If you are experiencing signal overlap, changing the solvent can be a powerful troubleshooting step. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton signals of your molecule, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS), which can help to resolve overlapping peaks.[10][11]
Q3: I see a broad peak in my ¹H NMR spectrum. What could be the cause?
A: Peak broadening in the NMR spectrum of a heterocyclic compound can arise from several factors:
-
Chemical Exchange: Protons attached to heteroatoms (like N-H or O-H) can exchange with each other or with trace amounts of water in the solvent. This is a very common cause of broadening for amine and hydroxyl protons.
-
Tautomerism: Many heterocyclic compounds can exist as a mixture of tautomers in solution.[12][13] If the rate of interconversion between tautomers is on the same timescale as the NMR experiment, the corresponding signals can be significantly broadened.[14]
-
Quadrupolar Nuclei: Nitrogen-14 (¹⁴N), the most abundant nitrogen isotope, is a quadrupolar nucleus. Protons directly attached to or near a ¹⁴N atom can experience rapid relaxation, leading to broader signals.[15][16]
-
Low Concentration or Aggregation: Very low sample concentrations can lead to poor signal-to-noise, making peaks appear broader. Conversely, at high concentrations, intermolecular interactions or aggregation can also cause peak broadening.
Q4: How can I remove water from my NMR sample? I see a large water peak that is obscuring some of my signals.
A: Water is a common contaminant in NMR samples and can obscure signals, especially in the 1.5-3.5 ppm region, depending on the solvent. Here are some strategies to minimize its presence:
-
Use high-purity deuterated solvents: Purchase solvents in sealed ampoules for single use to prevent moisture absorption.[7]
-
Dry your glassware thoroughly: Ensure your NMR tubes, pipettes, and any other glassware are dried in an oven and cooled in a desiccator before use.[7]
-
Handle samples in a dry atmosphere: If possible, prepare your samples in a glovebox or under an inert atmosphere of dry nitrogen or argon.[7]
-
Use molecular sieves: Adding activated molecular sieves to your deuterated solvent bottle can help to keep it dry. However, do not add them directly to your NMR tube as this can affect the magnetic field homogeneity.
-
Lyophilization: If your compound is stable, lyophilizing it from a solvent like water or dioxane before dissolving it in the deuterated solvent can effectively remove residual water.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for tackling more complex challenges in the NMR analysis of heterocyclic compounds.
Guide 1: Resolving Severe Signal Overlap in Aromatic and Heteroaromatic Regions
Q: The aromatic and heteroaromatic protons in my complex heterocyclic compound are severely overlapping in the ¹H NMR spectrum. How can I achieve better resolution to assign these signals?
A: Signal overlap in the aromatic region is a frequent challenge with complex heterocycles due to the similar electronic environments of many protons.[17] A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is the most effective strategy.
The first and most straightforward approach is to leverage the Aromatic Solvent-Induced Shift (ASIS) effect.[11] Changing the solvent can alter the chemical shifts of your protons, often resolving the overlap.[10][18][19]
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare at least two NMR samples with identical concentrations of your compound. Dissolve one in a non-aromatic solvent like CDCl₃ or DMSO-d₆, and the other in an aromatic solvent like benzene-d₆ or toluene-d₈.
-
Data Acquisition: Acquire standard ¹H NMR spectra for both samples under identical experimental conditions (temperature, number of scans, etc.).
-
Analysis: Compare the spectra. The aromatic solvent will often induce significant shifts, spreading out the crowded signals and allowing for better resolution.
Data Presentation: Hypothetical Solvent-Induced Shifts for a Substituted Pyridine
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-2 | 8.50 (d) | 8.25 (d) | -0.25 |
| H-6 | 8.45 (d) | 8.35 (d) | -0.10 |
| H-3 | 7.80 (t) | 7.50 (t) | -0.30 |
| H-4 | 7.75 (t) | 7.65 (t) | -0.10 |
This table illustrates how an aromatic solvent can differentially shift proton resonances, potentially resolving overlap between H-3/H-4 and H-2/H-6.
If changing the solvent is insufficient, 2D NMR is the next logical step. These experiments spread the NMR signals into a second dimension, providing much greater resolution and revealing correlations between nuclei.[20][21][22]
Recommended 2D NMR Experiments for Resolving Overlap:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[23] It is invaluable for tracing out spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[24] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[25]
Workflow for Resolving Overlap with 2D NMR
Guide 2: Systematic Structure Elucidation of an Unknown Heterocycle with 2D NMR
Q: I have synthesized a novel, complex heterocyclic compound. What is a reliable workflow for elucidating its structure using 2D NMR?
A: The structural elucidation of a novel compound is a cornerstone of chemical research. A combination of 2D NMR experiments provides a powerful, non-destructive method to piece together the molecular puzzle.[26] The combination of COSY, HSQC, and HMBC experiments is considered a gold standard for this purpose.[21][27]
Experimental Protocol: 2D NMR for Structure Elucidation
-
Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.5-0.7 mL of deuterated solvent) to ensure good signal-to-noise, especially for less sensitive experiments like HMBC.
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. These will serve as the basis for your analysis.
-
Acquire 2D Spectra:
-
COSY: To establish proton-proton connectivities.
-
HSQC: To identify which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is key for connecting molecular fragments and identifying quaternary carbons.[24]
-
Workflow for Structure Elucidation
Expert Insight: When analyzing HSQC and HMBC data together, it can be advantageous to overlay the two spectra.[28] This allows for the rapid differentiation of one-bond (HSQC) and multi-bond (HMBC) correlations, helping to quickly piece together molecular fragments and identify quaternary carbons.[28]
Guide 3: Investigating Dynamic Processes: Tautomerism and Exchange Broadening
Q: My NMR signals are broad and their chemical shifts seem to be temperature-dependent. Could this be due to tautomerism, and how can I confirm it?
A: Dynamic processes like tautomerism are very common in heterocyclic chemistry and can significantly complicate NMR spectra.[12][13] Prototropic exchange in many heterocycles is often rapid on the NMR timescale, resulting in averaged signals.[14][29] However, if the exchange rate is intermediate, significant peak broadening will occur.[12]
Identifying Tautomerism in NMR:
-
Broadened Signals: As mentioned, exchangeable protons (N-H, O-H) and adjacent C-H protons can appear broad.
-
Averaged Chemical Shifts: If the exchange is fast, you will observe a single set of sharp peaks with chemical shifts that are a weighted average of the contributing tautomers.
-
Temperature Dependence: The equilibrium between tautomers can be temperature-dependent. Acquiring spectra at different temperatures (variable temperature or VT-NMR) can provide strong evidence. As the temperature is lowered, the exchange rate may slow down, leading to the sharpening of signals and potentially the appearance of separate signals for each tautomer. Conversely, increasing the temperature may cause signals to sharpen and coalesce if the exchange rate becomes very fast.
Experimental Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a solvent with a wide liquid range that is suitable for your compound (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Variation:
-
Gradually decrease the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step. Look for signal sharpening or the decoalescence of broad peaks into multiple distinct signals.
-
Gradually increase the temperature from room temperature. Look for the coalescence of separate peaks into a single, sharp averaged signal.
-
-
Data Analysis: Analyze the changes in chemical shifts and peak shapes as a function of temperature to understand the dynamic process.
Caution: Be aware that changes in chemical shift can also be due to solvent effects that are temperature-dependent, so careful analysis is required.[30]
Part 3: Data Tables and Reference Information
Table 1: ¹H Chemical Shifts of Common Laboratory Solvents as Trace Impurities
| Solvent | Acetone-d₆ | Benzene-d₆ | CDCl₃ | DMSO-d₆ | D₂O | Methanol-d₄ |
| Acetone | 2.09 | 1.55 | 2.17 | 2.09 | 2.22 | 2.08 |
| Acetonitrile | 2.00 | 1.59 | 1.96 | 2.07 | 2.06 | 1.95 |
| Benzene | 7.37 | 7.16 | 7.37 | 7.37 | 7.36 | 7.31 |
| Chloroform | 8.02 | 6.78 | 7.26 | 8.32 | - | 7.85 |
| Dichloromethane | 5.84 | 5.27 | 5.30 | 5.76 | 5.28 | 5.33 |
| Diethyl ether | 1.12, 3.42 | 1.11, 3.25 | 1.21, 3.48 | 1.10, 3.39 | 1.16, 3.51 | 1.13, 3.44 |
| DMSO | 2.50 | 1.88 | 2.75 | 2.54 | 2.71 | 2.52 |
| Ethanol | 1.09, 3.57 | 0.96, 3.34 | 1.25, 3.72 | 1.06, 3.44 | 1.12, 3.59 | 1.12, 3.59 |
| Ethyl Acetate | 1.96, 1.15, 4.05 | 1.65, 0.91, 3.86 | 2.05, 1.26, 4.12 | 1.99, 1.16, 4.03 | 2.01, 1.18, 4.07 | 1.98, 1.19, 4.07 |
| Hexane | 0.88, 1.26 | 0.90, 1.29 | 0.88, 1.26 | 0.86, 1.25 | 0.83, 1.23 | 0.87, 1.26 |
| Methanol | 3.31 | 3.08 | 3.49 | 3.16 | 3.34 | 3.31 |
| Pyridine | 8.62, 7.24, 7.61 | 8.52, 6.70, 7.05 | 8.61, 7.29, 7.68 | 8.64, 7.35, 7.74 | 8.58, 7.42, 7.82 | 8.51, 7.32, 7.70 |
| Toluene | 2.34, 7.28-7.17 | 2.11, 7.09-6.98 | 2.36, 7.29-7.17 | 2.30, 7.24-7.15 | 2.32, 7.27-7.18 | 2.32, 7.25-7.15 |
| Water | 2.84 | 0.40 | 1.56 | 3.33 | 4.79 | 4.87 |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
References
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KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Validation & Comparative
Unveiling the Antibacterial Potential of Imidazo[4,5-b]pyridines: A Comparative Analysis Against Standard Antibiotics
For researchers, scientists, and drug development professionals, the emergence of novel antimicrobial agents is a critical area of study in the face of rising antibiotic resistance. This guide provides a comprehensive comparison of the antibacterial activity of a promising class of heterocyclic compounds, imidazo[4,5-b]pyridines, with established standard antibiotics. Through an in-depth analysis of experimental data and methodologies, this document aims to equip you with the necessary insights to evaluate their potential in future drug discovery efforts.
Introduction to Imidazo[4,5-b]pyridines: A Scaffold of Interest
Imidazo[4,5-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The growing concern over multidrug-resistant bacteria necessitates the exploration of new chemical scaffolds, and imidazo[4,5-b]pyridines represent a promising avenue for the development of novel antibacterial agents.[1]
Comparative Antibacterial Activity: A Data-Driven Analysis
The efficacy of any new antibacterial compound must be rigorously compared against existing antibiotics. The most common metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] A lower MIC value indicates greater potency.
The following table summarizes the reported MIC values for various imidazo[4,5-b]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for reference.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | |||
| Compound VId | Bacillus subtilis | Effective (Zone of Inhibition) | [1] |
| Compound VId | Staphylococcus aureus | Effective (Zone of Inhibition) | [1] |
| Compound VId | Escherichia coli | Effective (Zone of Inhibition) | [1] |
| Compound VIb & VIf | Gram-Negative Bacteria | More Effective (Zone of Inhibition) | [1] |
| Compound 14 | E. coli | 32 µM (Moderate Activity) | [2] |
| Compound 39 | Bacillus subtilis | Strong Activity | [7] |
| Compound 39 | Staphylococcus aureus | Strong Activity | [7] |
| Standard Antibiotics | |||
| Ampicillin | Gram-Positive Bacteria | Varies (e.g., ≤8 for susceptible) | [8][9] |
| Ciprofloxacin | Gram-Negative Bacteria | Varies (e.g., ≤1 for susceptible) | [9][10] |
| Gatifloxacin | General | 1.0 | [11] |
Note: Direct comparison of MIC values can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes. It is crucial to consult the primary literature for detailed experimental parameters. Some studies report activity based on the zone of inhibition, which is a qualitative measure, rather than a quantitative MIC value.[1]
Deciphering the Mechanism: How Do Imidazo[4,5-b]pyridines Work?
Understanding the mechanism of action is paramount in drug development. While the exact mechanisms for many imidazo[4,5-b]pyridine derivatives are still under investigation, some studies suggest potential targets. For instance, molecular docking studies have indicated that certain imidazo[4,5-b]pyridine analogs may interact with the active sites of dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[12][13] By inhibiting DHFR, these compounds could disrupt the synthesis of nucleic acids and amino acids, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action of certain imidazo[4,5-b]pyridine derivatives via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[14][15][16] This method provides a quantitative measure of antibacterial activity, allowing for robust comparisons between different compounds.
Step-by-Step Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Select several well-isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).[17]
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[17]
-
-
Determination of MIC:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Discussion and Future Perspectives
The available data suggests that certain imidazo[4,5-b]pyridine derivatives exhibit promising antibacterial activity, in some cases comparable to or even exceeding that of standard antibiotics against specific bacterial strains.[1][7][11] Notably, some derivatives show enhanced activity against Gram-negative bacteria, a group that is notoriously difficult to treat due to their outer membrane barrier.[1] However, it is also important to note that not all synthesized imidazo[4,5-b]pyridines display significant antibacterial effects, highlighting the importance of structure-activity relationship (SAR) studies to identify the key molecular features responsible for their antimicrobial properties.[2][18]
Further research is warranted to fully elucidate the antibacterial potential of this class of compounds. Key areas for future investigation include:
-
Broad-spectrum activity screening: Testing a wider range of derivatives against a more diverse panel of clinically relevant and drug-resistant bacteria.
-
Mechanism of action studies: Identifying the specific molecular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicity: Evaluating the performance and safety of the most promising candidates in animal models of infection.
-
Synergy studies: Investigating the potential for imidazo[4,5-b]pyridines to enhance the activity of existing antibiotics when used in combination.
The continued exploration of imidazo[4,5-b]pyridines holds the potential to deliver a new class of much-needed antibacterial agents to combat the growing threat of antimicrobial resistance.
References
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Kumar, A. S., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 8(3), 834-841. [Link]
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Hjouji, M. Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]
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Boček Pavlinac, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 3. [Link]
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Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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Evaluating the Anti-Inflammatory Potential of Imidazo[4,5-b]pyridine Compounds
Executive Summary: The Scaffold Advantage
In the realm of anti-inflammatory drug discovery, the imidazo[4,5-b]pyridine scaffold represents a "privileged structure"—a molecular framework capable of providing diverse ligands for distinct biological targets. Structurally isosteric with purines, this scaffold offers a unique advantage over traditional NSAIDs by enabling multi-target modulation.
While clinical standards like Indomethacin (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor) are potent, they are plagued by gastrointestinal (GI) and cardiovascular side effects, respectively. Emerging research indicates that 2,3-diaryl-substituted imidazo[4,5-b]pyridines can achieve COX-2 selectivity comparable to coxibs but with a potentially distinct toxicity profile due to concurrent modulation of the p38 MAPK pathway.
This guide objectively evaluates the performance of these novel compounds against industry standards, providing experimental protocols and mechanistic insights to validate their potential as next-generation anti-inflammatory agents.
Mechanistic Profiling & Signaling Pathways[1]
Unlike simple enzyme inhibitors, imidazo[4,5-b]pyridines often act as dual-mechanism agents. Their structural plasticity allows them to fit into the hydrophobic pocket of Cyclooxygenase-2 (COX-2) while specific derivatives have shown efficacy in inhibiting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a key upstream regulator of proinflammatory cytokines (TNF-
Figure 1: Dual-Pathway Modulation
The following diagram illustrates the intersection of the COX-2 and p38 MAPK pathways and the intervention points of imidazo[4,5-b]pyridine derivatives compared to standard NSAIDs.
Figure 1 Caption: Imidazo[4,5-b]pyridines target COX-2 and p38 MAPK, reducing both PGE2 synthesis and cytokine transcription.
Comparative Performance Analysis
To provide a realistic assessment, we compare a representative optimized imidazo[4,5-b]pyridine derivative (Compound 3f , 2,3-diaryl substituted) against clinical standards.
Data Synthesis: Potency & Selectivity
Note: While clinical drugs operate in the nanomolar (nM) range, current imidazo[4,5-b]pyridine leads are often in the micromolar (
| Compound Class | Representative Agent | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) | GI Safety Profile |
| Traditional NSAID | Indomethacin | Non-selective | 0.048 | 0.0067 | 0.14 (COX-1 selective) | High Ulcerogenic Risk |
| Coxib | Celecoxib | Selective COX-2 | 0.042 | 15.0 | ~357 (Highly Selective) | Cardiovascular Risk |
| Imidazo[4,5-b]pyridine | Compound 3f* | Selective COX-2 | 9.2 | 21.8 | 2.37 (Moderate Selectivity) | Moderate/Low Risk** |
Key Technical Insights:
-
Potency Gap: The scaffold currently lags in absolute potency (9.2
M vs 0.042 M for Celecoxib). Optimization of the C2-aryl and N3-aryl substituents is required to improve binding affinity. -
Selectivity: The scaffold demonstrates a "Goldilocks" selectivity—sufficient to reduce inflammation but potentially less likely to trigger the severe cardiovascular events associated with ultra-selective COX-2 inhibitors (though this requires long-term in vivo validation).
-
Structural Determinants: The presence of a 4-chloro substituent on the N-phenyl ring and a 3-trifluoromethyl group on the C2-phenyl ring has been identified as critical for fitting the COX-2 secondary pocket (similar to the sulfonamide moiety in Celecoxib).
Experimental Validation Protocols
To rigorously evaluate new derivatives of this scaffold, the following self-validating protocols are recommended. These move beyond simple screening to mechanistic confirmation.
Protocol A: In Vitro COX Isoenzyme Inhibition Assay
Objective: Quantify IC50 and Selectivity Index (SI).
-
Reagent Prep: Use purified ovine COX-1 and recombinant human COX-2 enzymes. Prepare heme-peroxidase substrate.
-
Compound Solubilization: Dissolve imidazo[4,5-b]pyridine derivatives in DMSO. Serial dilute (0.01
M to 100 M). Control: Use DMSO only (vehicle) and Celecoxib (positive control). -
Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.
-
Reaction Initiation: Add Arachidonic Acid (100
M) and colorimetric substrate (TMPD). -
Measurement: Monitor absorbance at 590 nm (peroxidase activity).
-
Validation Check: The Indomethacin control must show >90% inhibition of COX-1 at 1
M. If not, the assay is invalid.
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: Assess oral bioavailability and anti-inflammatory efficacy in a systemic model.
-
Animals: Wistar albino rats (150–200g), fasted 12h.
-
Grouping:
-
Group I: Vehicle (1% CMC).
-
Group II: Indomethacin (10 mg/kg, p.o.).
-
Group III: Test Compound (50 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw 1 hour post-drug administration.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
(Where is mean edema of control and is mean edema of treated group).[1][2]
Experimental Workflow Visualization
The following workflow outlines the critical path for validating a new imidazo[4,5-b]pyridine derivative, ensuring no step is skipped in the "Hit-to-Lead" process.
Figure 2 Caption: Integrated workflow for evaluating imidazo[4,5-b]pyridine derivatives from synthesis to lead selection.
Conclusion & Future Outlook
The imidazo[4,5-b]pyridine scaffold offers a compelling alternative to traditional NSAIDs. While current derivatives exhibit lower absolute potency (micromolar range) compared to nanomolar clinical standards, their tunable selectivity and dual-inhibition potential (COX-2 + p38 MAPK) present a pathway to safer anti-inflammatory drugs.
Recommendation for Researchers: Focus optimization efforts on the C2-aryl ring planarity . Docking studies suggest that deviations in planarity at this position (e.g., via bulky ortho-substituents) can enhance specificity for the COX-2 hydrophobic pocket, potentially bridging the potency gap while maintaining a favorable safety profile.
References
-
Kirwen, E. M., et al. (2016). "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents."[3][2][4] Acta Pharmaceutica Sinica B, 6(5), 496-511.
-
Laufer, S. A., et al. (2002). "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[5] Journal of Medicinal Chemistry, 45(13), 2733-2740.
-
Jarmoni, K., et al. (2024).[6] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5), 515-528.
-
Babu, K. S., et al. (2014). "Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 24(15), 3333-3337.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
